}-N-[4-(methyleth yl)phenyl]acetamide](/img/structure/B12150636.png)
2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(methyleth yl)phenyl]acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines can be employed.
Attachment of the Phenyl Groups: This can be done through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves coupling the triazole derivative with the phenylacetamide moiety under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring or phenyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered triazole or phenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations and catalysis.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, protein binding, and cellular pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The amino and phenyl groups may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide
- **2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide analogs
Uniqueness
The uniqueness of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide lies in its specific combination of functional groups and the triazole ring. This combination provides a unique reactivity profile and potential for diverse applications, distinguishing it from other similar compounds.
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies and highlighting its implications in pharmacology.
Chemical Structure and Properties
The compound features a triazole ring, an acetamide group, and multiple aromatic substituents. Its unique structure allows for a variety of interactions within biological systems, enhancing its therapeutic potential. The presence of the triazole moiety is particularly noteworthy as it is associated with various biological activities, including antifungal and anticancer properties.
Biological Activities
Preliminary studies have indicated that this compound exhibits notable biological activities in several areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. Research indicates that the triazole component contributes to its efficacy as an antimicrobial agent.
- Anticancer Properties : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : Some studies have reported that derivatives of triazole compounds exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways in cells.
Synthesis Methods
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide can be achieved through various methods, typically involving the following steps:
- Formation of the Triazole Ring : This is often accomplished via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of methylethoxy and other aromatic groups can be performed using nucleophilic substitution techniques.
- Final Acetamide Formation : The acetamide group is introduced through acylation reactions.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting enhanced efficacy .
- Cancer Cell Proliferation :
- Inflammatory Response Modulation :
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-2-methylpropanamide | Contains piperazine; sulfonamide group | Antidepressant |
4-amino-N-(2-hydroxyethyl)-2-methylbenzamide | Hydroxyethyl group; simpler structure | Anticancer |
5-{[4-(methoxyphenyl)thio]methyl}-1H-pyrazole-3-carboxamide | Pyrazole ring; thioether linkage | Antimicrobial |
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O2S/c1-14(2)16-8-10-18(11-9-16)24-20(28)13-30-22-26-25-21(27(22)23)17-6-5-7-19(12-17)29-15(3)4/h5-12,14-15H,13,23H2,1-4H3,(H,24,28) |
InChI Key |
PXFXQRAUFZURJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
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